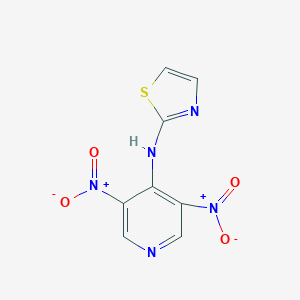

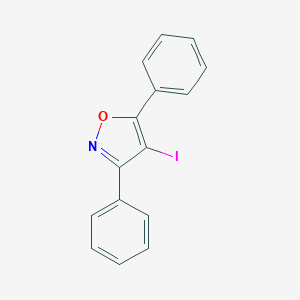

![molecular formula C13H9IN2 B187272 6-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-63-6](/img/structure/B187272.png)

6-Iodo-2-phenylimidazo[1,2-a]pyridine

説明

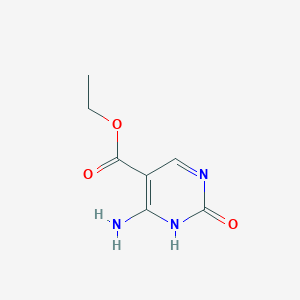

“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9IN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “6-Iodo-2-phenylimidazo[1,2-a]pyridine”, has been carried out using various methods. One of the most common methods involves the condensation of 2-aminopyridines with α-halogenoketones . This method has been continually modified and improved, with recent developments focusing on environmentally friendly, metal-free direct formation .

Molecular Structure Analysis

The molecular structure of “6-Iodo-2-phenylimidazo[1,2-a]pyridine” can be represented by the SMILES string IC(C=CC1=N2)=CN1C=C2C3=CC=CC=C3 . The InChI representation is 1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H .

Physical And Chemical Properties Analysis

“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a solid substance . The average mass is 320.128 Da and the monoisotopic mass is 319.981018 Da .

科学的研究の応用

Pharmacological Properties

Imidazo[1,2-a]pyridines, which include derivatives like 6-Iodo-2-phenylimidazo[1,2-a]pyridine, have been shown to possess a broad range of pharmacological properties. These include anti-inflammatory, antiprotozoal, antiviral (including anti-HIV and treatment of hepatitis C), antiulcer, antibacterial, antifungal, and antiherpes activities .

Organic Electronics

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been studied as blue-emitting materials for organic electronics. Their solid-state behavior is influenced by intermolecular π–π stacking which can lead to the creation of J-type aggregates .

Catalysis

Complexes formed between copper salts and imidazo[1,2-a]pyridine derivatives exhibit catalytic activity. For instance, a complex formed with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde showed high catalytic activity in oxidation reactions .

Synthetic Chemistry

Imidazo[1,2-a]pyridines can be synthesized under solvent-free conditions using thermal or microwave heating. This method provides an environmentally friendly approach to producing these compounds .

Safety and Hazards

作用機序

Target of Action

6-Iodo-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied as a blue-emitting material . The primary targets of this compound are the chromophores to which it is linked . These chromophores play a crucial role in determining the optical and electrochemical properties of the compound .

Mode of Action

The compound interacts with its targets through intramolecular charge transfer from the donor to the imidazopyridine acceptor in the excited state . This interaction results in a shift in absorption and emission, with C2 substituted dyes exhibiting red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .

Biochemical Pathways

The compound’s ability to affect the optical properties of chromophores suggests it may influence pathways related to light absorption and emission .

Pharmacokinetics

A related compound, 18f-labeled 6-iodo-2-(4’-n,n-dimethylamino)phenylimidazo[1,2-a]pyridine, has been studied for its potential as a radioligand for beta-amyloid in alzheimer’s disease . This compound showed high uptake in the brain after intravenous injection, suggesting good bioavailability .

Result of Action

The primary result of the action of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is the emission of blue light . This makes it a promising candidate for use in optoelectronic applications, particularly in full-colour flat panel displays .

Action Environment

The action of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is influenced by environmental factors. For instance, the compound exhibits positive solvatochromism, suggesting that its optical properties can be influenced by the polarity of the solvent .

特性

IUPAC Name |

6-iodo-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBHTNVCHGXHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358604 | |

| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-2-phenylimidazo[1,2-a]pyridine | |

CAS RN |

61982-63-6 | |

| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

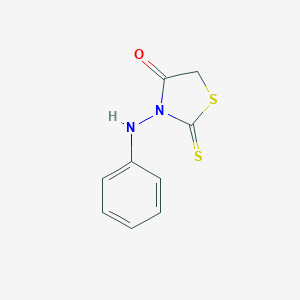

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)

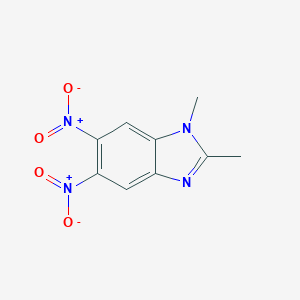

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)